molecular formula C21H17ClN4O2 B2853668 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-55-0

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2853668
CAS No.: 539848-55-0
M. Wt: 392.84
InChI Key: MADJJCMEYFGYIP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with chlorophenyl and hydroxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 3-hydroxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the triazoloquinazoline core. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkyl halides.

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.

    1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their kinase inhibition potential.

    1,2,4-Triazolo[4,3-b3,4-f][1,2,4,5]tetrazines: Studied for their optical and semiconductor properties.

Uniqueness

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one stands out due to its unique combination of chlorophenyl and hydroxyphenyl substitutions, which may confer distinct biological and chemical properties compared to other triazoloquinazoline derivatives.

Biological Activity

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a triazole ring with a quinazoline core, making it a candidate for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. Its molecular formula is C21H17ClN4O2. The presence of the chlorophenyl and hydroxyphenyl groups is significant for its biological activity.

PropertyValue
Molecular FormulaC21H17ClN4O2
Molecular Weight392.84 g/mol
IUPAC Name2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
CAS Number539848-55-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator . The mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptors linked to various physiological responses.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. For example:

  • Case Study : A study demonstrated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The specific derivative's IC50 values were measured to assess potency against various cancer types.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Study Findings : In vitro assays showed that it exhibits moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Preliminary studies suggest this compound may possess anti-inflammatory properties:

  • Mechanism : It potentially inhibits pro-inflammatory cytokines and mediates pathways related to inflammation.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate inhibition against E. coli
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Anticancer Evaluation :
    • A study on the compound's derivatives revealed that modifications to the triazole ring significantly affected cytotoxicity against various cancer cell lines.
    • IC50 values ranged from 10 µM to 25 µM depending on structural variations.
  • Antimicrobial Testing :
    • The compound demonstrated an IC50 of approximately 50 µg/mL against Staphylococcus aureus, indicating moderate efficacy compared to standard antibiotics.

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-14-6-1-5-13(10-14)20-24-21-23-16-8-3-9-17(28)18(16)19(26(21)25-20)12-4-2-7-15(27)11-12/h1-2,4-7,10-11,19,27H,3,8-9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADJJCMEYFGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=CC=C5)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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